Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate
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Overview
Description
Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate is a complex organic compound that belongs to the class of esters Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for amines during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Primary or secondary amines.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Aminolysis: Amide.
Scientific Research Applications
Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester used as a solvent.
Methyl benzoate: Another ester with a similar structure but different functional groups.
Ethyl butanoate: An ester with a fruity aroma, used in flavorings.
Uniqueness
Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate is unique due to its complex structure and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in synthetic chemistry and drug development .
Properties
Molecular Formula |
C17H24N2O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
FZTGKCOLBDXREB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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